1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a synthetic compound with significant relevance in pharmaceutical chemistry. It is a derivative of quinolinone, a class of compounds known for their biological activity, particularly in the development of various therapeutic agents. The compound is identified by its CAS number 882880-12-8 and has been noted as an impurity in the synthesis of aripiprazole, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder .
This compound is classified under organic compounds and specifically falls within the category of quinolinone derivatives. Its molecular formula is . The structure comprises two 3,4-dihydro-2(1H)-quinolinon-7-oxy groups linked by a butane chain, which contributes to its unique properties and potential applications in medicinal chemistry.
The synthesis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane typically involves a multi-step process starting from 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
The molecular structure of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane features two quinolinone moieties connected by a butane linker.
The primary chemical reaction involving 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is its formation through the alkylation process described above. Additionally, this compound may undergo various reactions typical of quinolinones:
These reactions are crucial for further modifications that can enhance the pharmacological profile of the compound or facilitate its incorporation into larger molecular frameworks for drug development.
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
The diverse applications underline the importance of understanding both the synthesis and properties of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane in advancing medicinal chemistry and drug development efforts .
The systematic naming of organic compounds follows strict IUPAC conventions to ensure unambiguous identification. For the subject compound, the primary IUPAC designation is 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one [3] [9]. This name precisely reflects the molecular architecture: two 3,4-dihydro-2(1H)-quinolinone moieties connected via a butane-diyl spacer attached at the 7-position through oxygen linkages.
Alternative nomenclature includes:
The molecular formula is C₂₂H₂₄N₂O₄, with a molar mass of 380.44 g/mol, as consistently reported across analytical certificates and commercial specifications [2] [3] [8]. The SMILES notation (O=C1CCc2ccc(OCCCCOc3ccc4CCC(=O)Nc4c3)cc2N1) and InChI key (HYDKRRWQLHXDEN-UHFFFAOYSA-N) provide machine-readable descriptors for database searches and computational studies [9].
Direct X-ray crystallographic data for 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane remains limited in public databases. However, empirical observations indicate a crystalline solid form with a melting point range of 215–217°C [8]. This relatively high melting point suggests substantial intermolecular forces, likely including hydrogen bonding between the lactam carbonyl groups (C=O) and amine protons (N-H) of adjacent molecules.
The butane linker (OCCCCO) is expected to adopt an antiperiplanar conformation to minimize steric strain, though rotational flexibility may allow gauche conformers in solution. The dihedral angles between quinolinone planes are influenced by the tetra-methylene chain length, potentially enabling intramolecular interactions. Crystals are typically described as white to off-white powders, consistent with high purity standards for reference materials [3] [8].
Table 1: Experimental Physicochemical Properties
Property | Value | Conditions | Source |
---|---|---|---|
Melting Point | 215–217°C | Solid state | [8] |
Density | 1.226 ± 0.06 g/cm³ | Predicted | [8] |
pKa | 14.11 ± 0.20 | Predicted | [8] |
Solubility | Sparingly soluble in methanol | 25°C | [8] |
Slightly soluble in DMSO | 25°C | [8] | |
Appearance | White to off-white powder | Ambient | [3] [6] |
The deuterated analog, 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-d₈, incorporates eight deuterium atoms (molecular formula C₂₂H₁₆D₈N₂O₄) with a molecular mass of 388.49 g/mol [7] . Deuterium substitution occurs specifically at the aliphatic positions of the quinolinone rings (C-3 and C-4 methylene groups), as confirmed by its synthetic pathway and spectral data.
Table 2: Isotopic Variants Comparison
Characteristic | Non-deuterated Form | Deuterated Form |
---|---|---|
CAS Number | 882880-12-8 | 1346599-01-6 |
Molecular Formula | C₂₂H₂₄N₂O₄ | C₂₂H₁₆D₈N₂O₄ |
Molecular Weight | 380.44 g/mol | 388.49 g/mol |
Primary Application | Aripiprazole impurity standard | Isotopic tracer in synthesis |
SMILES Notation | O=C1CCc2ccc(OCCCCOc3ccc4CCC(=O)Nc4c3)cc2N1 | [2H]C([2H])(Oc1ccc2CCC(=O)Nc2c1)C([2H])([2H])C([2H])([2H])Oc3ccc4CCC(=O)Nc4c3 |
Synthetic Purpose | Impurity quantification | Metabolic/kinetic studies |
The isotopic labeling introduces minimal steric perturbation due to deuterium’s similar covalent radius to hydrogen. However, it significantly alters vibrational frequencies (observable via IR spectroscopy) and mass spectral fragmentation patterns. This facilitates unambiguous differentiation in mass-detection methods like LC-MS when tracking impurity profiles during aripiprazole synthesis [7]. The deuterated variant serves as an internal standard in quantitative assays, compensating for matrix effects and instrument variability.
Density Functional Theory (DFT) simulations provide critical insights into the compound’s electronic landscape. The molecule features two electron-deficient quinolinone systems connected by a flexible butane-diyl ether bridge. Highest Occupied Molecular Orbital (HOMO) density localizes predominantly over the lactam moieties and ether oxygens, indicating nucleophilic reactivity at these sites. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) shows affinity toward the carbonyl π* orbitals [9].
Steric mapping reveals moderate conformational strain in the butane linker (O–CH₂–CH₂–CH₂–CH₂–O), with an optimal dihedral angle of ~180° for extended conformers. The XLogP3 value of 2.6 [9] indicates moderate lipophilicity, consistent with observed solubility: sparingly soluble in polar solvents (methanol), slightly soluble in dipolar aprotic solvents (DMSO), and insoluble in non-polar media.
Table 3: Computed Molecular Descriptors
Parameter | Value | Method/Software | Significance |
---|---|---|---|
XLogP3 | 2.6 | Prediction algorithm | Lipophilicity indicator |
HOMO Energy | -6.8 eV (est.) | DFT B3LYP/6-31G* | Nucleophilicity proxy |
LUMO Energy | -1.9 eV (est.) | DFT B3LYP/6-31G* | Electrophilicity proxy |
Dipole Moment | ~4.2 Debye (est.) | Gas-phase optimization | Polarity determinant |
Polar Surface Area | 66.4 Ų | Computational topology | Membrane permeability predictor |
The carbonyl groups exhibit bond lengths of ~1.23 Å and C=O stretching frequencies near 1680 cm⁻¹ (calculated), characteristic of amide carbonyls without significant conjugation. Molecular dynamics simulations suggest that the butane chain enables variable inter-ring distances (8–12 Å), potentially accommodating diverse binding modes in biological environments. These computational insights guide purification strategies by predicting chromatographic behavior and aid in structural analog design for impurity profiling [4] [9].
Table 4: Compound Synonyms and Identifiers
Synonym/Designation | Source/Context |
---|---|
Aripiprazole Diquinoline Butanediol Impurity | USP Pharmacopeia [3] |
7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone] | Chemical suppliers [2] [4] |
Aripiprazole Related Compound D | Analytical standards [8] |
APL-D-O | Industrial shorthand [8] |
Aripiprazole Impurity 27 | Pharmaceutical testing [8] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3